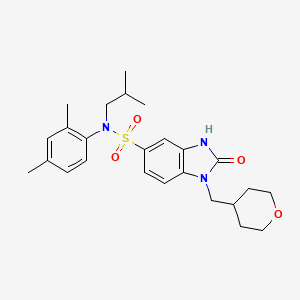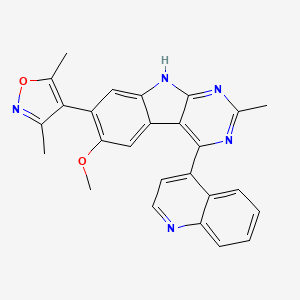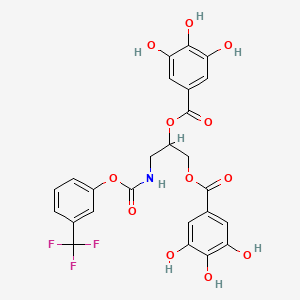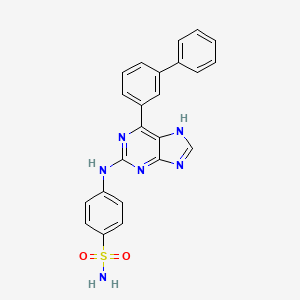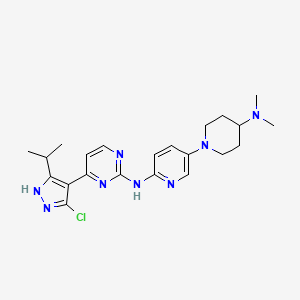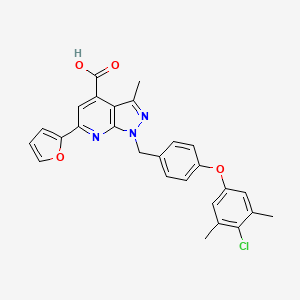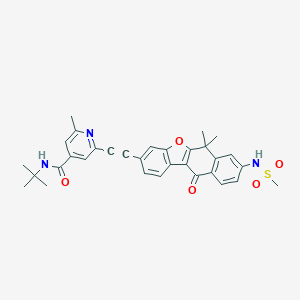
CH7057288
Overview
Description
CH7057288 is a potent and selective inhibitor of tropomyosin receptor kinase (TRK) family members, including TRKA, TRKB, and TRKC. These kinases are often expressed in their constitutively activated forms due to gene fusions that occur across various cancer types. This compound has shown significant promise in inhibiting the proliferation of TRK fusion-positive cell lines and inducing tumor regression in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CH7057288 involves an 11-step process starting from methyl 2-(3-aminophenyl)-2-methylpropanoate. The process includes sequential double cyclization, leading to the formation of four-membered benzofuran-fused heterocycles. This method ensures high purity and excellent yield .
Industrial Production Methods: For industrial production, the same 11-step synthetic route is employed. This scalable manufacturing process allows for the rapid supply of large quantities of this compound, which is crucial for GLP toxicology studies and first-in-human trials .
Chemical Reactions Analysis
Types of Reactions: CH7057288 primarily undergoes substitution reactions due to its benzofuran structure. It is also involved in kinase inhibition reactions, where it selectively inhibits TRKA, TRKB, and TRKC .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as methyl 2-(3-aminophenyl)-2-methylpropanoate and conditions that facilitate double cyclization to form benzofuran-fused heterocycles .
Major Products Formed: The major product formed from the synthesis of this compound is the benzofuran-containing TRK inhibitor itself, which has shown potent inhibitory activity against TRK fusion-positive cell lines .
Scientific Research Applications
CH7057288 has a wide range of scientific research applications, particularly in the field of cancer therapy. It has shown significant promise in treating TRK fusion-driven cancers by selectively inhibiting TRKA, TRKB, and TRKC. This compound has been used in various studies to understand oncogenic signaling pathways and to develop targeted cancer therapies .
Mechanism of Action
CH7057288 exerts its effects by selectively inhibiting the activity of TRKA, TRKB, and TRKC. These kinases are involved in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound suppresses downstream signaling pathways such as MAPK and E2F, leading to reduced tumor growth and regression .
Comparison with Similar Compounds
CH7057288 is unique due to its benzofuran motif, which is structurally distinct from other TRK inhibitors. It has shown activity against mutations that are resistant to other TRK inhibitors currently in clinical trials. Similar compounds include other TRK inhibitors such as larotrectinib and entrectinib, but this compound’s unique structure and activity profile make it a promising candidate for further development .
Properties
IUPAC Name |
N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOHGQJHJXBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
![[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride](/img/structure/B606557.png)

![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
